![molecular formula C20H32O6 B10764986 (E)-7-[(2R,3S,4S,6S)-4,6-dihydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]oxan-3-yl]hept-5-enoic acid](/img/structure/B10764986.png)
(E)-7-[(2R,3S,4S,6S)-4,6-dihydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]oxan-3-yl]hept-5-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-7-[(2R,3S,4S,6S)-4,6-dihydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]oxan-3-yl]hept-5-enoic acid is a complex organic compound characterized by multiple hydroxyl groups and a conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7-[(2R,3S,4S,6S)-4,6-dihydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]oxan-3-yl]hept-5-enoic acid typically involves multiple steps, including the protection and deprotection of hydroxyl groups, formation of the oxane ring, and introduction of the conjugated diene system. Common reagents used in these steps include protecting groups like TBDMS (tert-butyldimethylsilyl) and reagents for forming double bonds such as Wittig reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
(E)-7-[(2R,3S,4S,6S)-4,6-dihydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]oxan-3-yl]hept-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the conjugated diene system can be reduced to single bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Hydrogenation using catalysts like Pd/C (Palladium on carbon).
Substitution: Tosyl chloride in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the double bonds can yield saturated hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-7-[(2R,3S,4S,6S)-4,6-dihydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]oxan-3-yl]hept-5-enoic acid is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biology, this compound can be used as a probe to study enzyme activities, particularly those involved in oxidation and reduction reactions. Its structure allows it to interact with various biological molecules, making it useful in biochemical assays.
Medicine
In medicine, this compound has potential therapeutic applications due to its ability to modulate biological pathways. It can be used in drug development to target specific enzymes or receptors.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its versatile reactivity makes it a valuable intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (E)-7-[(2R,3S,4S,6S)-4,6-dihydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]oxan-3-yl]hept-5-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and conjugated diene system allow it to form hydrogen bonds and π-π interactions with these targets, modulating their activity. This can lead to changes in cellular pathways and biological responses.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-7-[(2R,3S,4S,6S)-4,6-dihydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]oxan-3-yl]hept-5-enoic acid
- This compound
Uniqueness
What sets this compound apart from similar compounds is its unique combination of hydroxyl groups and a conjugated diene system. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C20H32O6 |
|---|---|
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
(E)-7-[(2R,3S,4S,6S)-4,6-dihydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]oxan-3-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h3-4,6-7,12-13,15-18,20-22,25H,2,5,8-11,14H2,1H3,(H,23,24)/b6-3+,7-4+,13-12?/t15-,16-,17-,18+,20-/m0/s1 |
Clave InChI |
OYPPJMLKAYYWHH-ZDNOALOWSA-N |
SMILES isomérico |
CC/C=C/C[C@@H](C=C[C@@H]1[C@H]([C@H](C[C@H](O1)O)O)C/C=C/CCCC(=O)O)O |
SMILES canónico |
CCC=CCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


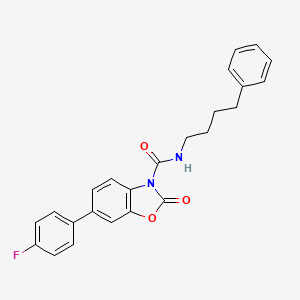
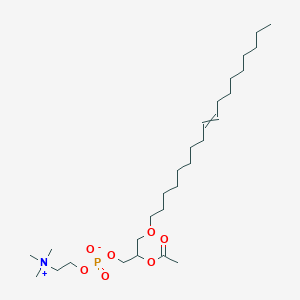
![(1R,2S,3S,4S,5S,9S,11S,12S,14R)-7-amino-2-(hydroxymethyl)-10,13,15-trioxa-6,8-diazapentacyclo[7.4.1.13,12.05,11.05,14]pentadec-7-ene-2,4,12-triol](/img/structure/B10764925.png)
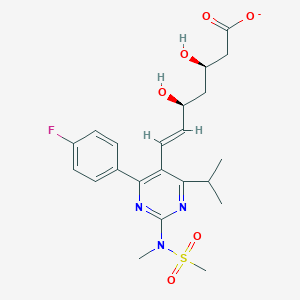
![[1-(5-fluoropentyl)-1H-indol-3-yl-d5]-(4-methyl-1-naphthalenyl)-methanone](/img/structure/B10764935.png)

![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B10764959.png)
![(5E,7E,27E,29E)-3,13,15,25,35,37-hexahydroxy-11,33-bis[3-hydroxy-6-(4-methoxy-6-methyloxan-2-yl)-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10764965.png)
![calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B10764969.png)
![2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;trihydrochloride](/img/structure/B10764973.png)
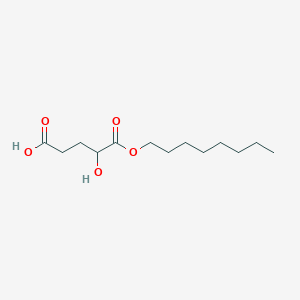
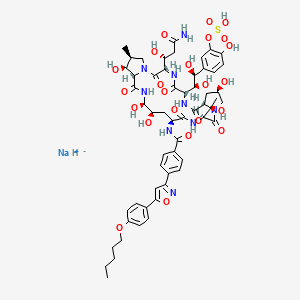
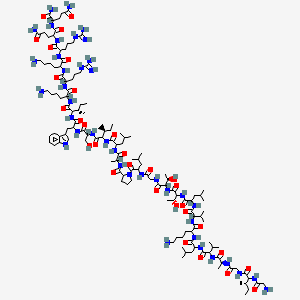
![(1S,3S,5E,7E,11S,12S,13R,15S,16S,17S,19R,23S,25S,27E,29E,33S,34S,35R,37S,38S,39S,41R)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765007.png)
